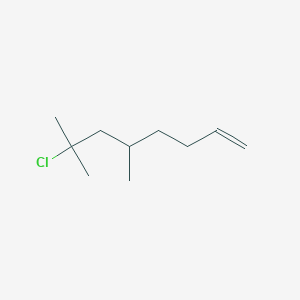

7-Chloro-5,7-dimethyloct-1-ene

Beschreibung

7-Chloro-5,7-dimethyloct-1-ene is a branched aliphatic alkene featuring a chlorine substituent at the 7th carbon and two methyl groups at positions 5 and 5. Limited references to structurally related chloroalkenes or dimethyl-substituted alkenes suggest its behavior may align with compounds bearing similar functional groups .

Eigenschaften

CAS-Nummer |

105441-07-4 |

|---|---|

Molekularformel |

C10H19Cl |

Molekulargewicht |

174.71 g/mol |

IUPAC-Name |

7-chloro-5,7-dimethyloct-1-ene |

InChI |

InChI=1S/C10H19Cl/c1-5-6-7-9(2)8-10(3,4)11/h5,9H,1,6-8H2,2-4H3 |

InChI-Schlüssel |

FUMGDXRFFDVZSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC=C)CC(C)(C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5,7-dimethyloct-1-ene can be achieved through various methods. One common approach involves the chlorination of 5,7-dimethyloct-1-ene. This reaction typically requires a chlorine source, such as chlorine gas or sodium hypochlorite, and is conducted under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 7-Chloro-5,7-dimethyloct-1-ene may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-5,7-dimethyloct-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Addition Reactions: The double bond in the molecule can participate in addition reactions with halogens, hydrogen, and other reagents.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.

Major Products Formed

Substitution: Products include 7-hydroxy-5,7-dimethyloct-1-ene and other substituted derivatives.

Addition: Products include 7-chloro-5,7-dimethyloctane and dihalogenated compounds.

Oxidation: Products include 7-chloro-5,7-dimethyloctan-1-ol and 7-chloro-5,7-dimethyloctan-2-one.

Wissenschaftliche Forschungsanwendungen

7-Chloro-5,7-dimethyloct-1-ene has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Chloro-5,7-dimethyloct-1-ene involves its interaction with molecular targets through its functional groups. The chlorine atom and double bond play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, undergo addition reactions, and participate in redox processes. These interactions can affect various biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The evidence lacks explicit studies on 7-chloro-5,7-dimethyloct-1-ene, but comparisons can be inferred from related compounds:

A. Chlorinated Alkenes

7-Chloro-5,11-dihydrodibenz (P,e) (1,4) oxazepine-5-carboxamide (Reference ): A tricyclic antidepressant with a chlorine atom at position 6. Unlike 7-chloro-5,7-dimethyloct-1-ene, this compound has a rigid aromatic backbone, leading to distinct solubility and stability profiles.

3-Diethylamino-1,1-di-(2’-thienyl)-1-butene (Reference ): A butene derivative with amino and thienyl substituents. Both compounds share an alkene backbone, but the presence of electron-withdrawing chlorine and electron-donating methyl groups in 7-chloro-5,7-dimethyloct-1-ene would alter its reactivity in addition or polymerization reactions compared to amino/thienyl-substituted analogs.

B. Dimethyl-Substituted Alkenes

5,7-Dimethyloct-1-ene (Hypothetical Analog) :

- Removal of the chlorine substituent would reduce polarity and increase hydrophobicity. The chlorine atom in 7-chloro-5,7-dimethyloct-1-ene likely enhances electrophilicity, making it more reactive toward nucleophiles.

C. Chlorinated Benzodiazepines (Reference )

Compounds like 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one demonstrate how chlorine influences bioactivity in heterocyclic systems. While structurally distinct from the target compound, these examples underscore chlorine’s role in modulating electronic effects and binding interactions—a factor that may extend to aliphatic systems.

Key Research Findings and Data Gaps

Critical Limitations :

- No experimental data (e.g., melting point, solubility, spectral data) exist in the evidence for 7-chloro-5,7-dimethyloct-1-ene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.